molecular formula C12H14ClN5O3S2 B11405422 5-chloro-2-(ethylsulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11405422
M. Wt: 375.9 g/mol
InChI Key: CRTGIILBMFYHPK-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorinated pyrimidine ring, an ethanesulfonyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of a pyrimidine precursor, followed by the introduction of the ethanesulfonyl group through a sulfonation reaction. The thiadiazole moiety is then introduced via a cyclization reaction with appropriate reagents. The final step involves the coupling of the thiadiazole derivative with the chlorinated pyrimidine intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylic acid
  • 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid

Uniqueness

5-Chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is unique due to the presence of the thiadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H14ClN5O3S2

Molecular Weight

375.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C12H14ClN5O3S2/c1-3-5-8-17-18-11(22-8)16-10(19)9-7(13)6-14-12(15-9)23(20,21)4-2/h6H,3-5H2,1-2H3,(H,16,18,19)

InChI Key

CRTGIILBMFYHPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC

Origin of Product

United States

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